molecular formula C11H23ClN2 B1388971 (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1185300-51-9

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1388971
CAS No.: 1185300-51-9
M. Wt: 218.77 g/mol
InChI Key: MURDYZPKRQCUPU-UHFFFAOYSA-N
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Description

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride (CAS 1185300-51-9) is a high-purity chemical building block of significant interest in medicinal chemistry and neuropharmacology research. This dihydrochloride salt form enhances the compound's stability and solubility for in vitro applications. The compound features a piperidine ring core substituted with a cyclopentyl group and a primary methanamine group, which collectively contribute to its properties as a versatile synthon for constructing more complex molecules . This compound serves as a critical precursor in pharmaceutical research for the synthesis of piperidine derivatives. Its structural features make it a valuable scaffold for investigating interactions with biological targets. Research indicates potential for this compound to modulate neurotransmitter systems, suggesting applications in studying neurological pathways and disorders . The mechanism of action for derivatives of this compound typically involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity and influencing downstream signaling cascades . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not certified for human or veterinary diagnosis or therapeutic use. Strictly prohibited for introduction into any living organism or the environment .

Properties

CAS No.

1185300-51-9

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

(1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H

InChI Key

MURDYZPKRQCUPU-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCC(CC2)CN.Cl.Cl

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

The synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-piperidin-4-yl ketones, while reduction may produce cyclopentyl-piperidin-4-yl alcohols .

Scientific Research Applications

Medicinal Chemistry

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride has been explored for its potential therapeutic properties. Its interactions with biological targets such as receptors and enzymes make it a candidate for drug development. Studies have indicated that it may modulate neurotransmitter systems, which could have implications for treating neurological disorders.

Neuropharmacology

Research indicates that this compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in the treatment of conditions such as depression and anxiety disorders.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. It is particularly useful in the synthesis of piperidine derivatives that are valuable in pharmaceuticals.

Biological Studies

The compound has been utilized in biological assays to study its effects on cellular signaling pathways. Its ability to bind to specific receptors allows researchers to investigate its role in various biological processes.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as a lead compound for developing antidepressant medications.

Case Study 2: Synthesis of Piperidine Derivatives

In another research project, the compound was employed as a precursor in synthesizing novel piperidine derivatives with enhanced pharmacological profiles. The derivatives demonstrated improved efficacy in animal models of anxiety disorders.

Mechanism of Action

The mechanism of action of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Structure : Piperidine ring with a diphenylmethoxy substituent at the 4-position.
  • Molecular Weight: 303.83 g/mol; Formula: C₁₈H₂₁NO•HCl .
  • Key Differences: Unlike the target compound, this derivative lacks the methanamine group and instead has a diphenylmethoxy substituent.
Meperidine Hydrochloride
  • Structure : 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride.
  • Function : Opioid analgesic (Schedule II controlled substance in the U.S.) .
  • Key Differences : Contains an ester functional group and a phenyl substituent, contributing to its opioid activity. The target compound’s cyclopentyl and methanamine groups suggest divergent pharmacological pathways.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine Dihydrochloride
  • Structure : Bicyclic imidazo-pyridine system with a methanamine group.
  • CAS : 1803583-23-4; Formula: C₈H₁₄ClN₃ .
  • Key Differences: The bicyclic core may enhance receptor binding affinity compared to the monocyclic piperidine in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl Meperidine HCl
Molecular Weight Not reported 303.83 g/mol 283.8 g/mol
Solubility Likely high (salt) Unknown High (salt)
Therapeutic Use Unknown Not reported Analgesic
Regulatory Status Discontinued IECSC listed Schedule II

Toxicity and Regulatory Considerations

  • Target Compound: No specific toxicity data available.

Substituent Effects on Bioactivity

  • Cyclopentyl vs. Diphenylmethoxy : The cyclopentyl group in the target compound may confer higher lipophilicity than diphenylmethoxy, influencing blood-brain barrier penetration.
  • Methanamine vs. Ester Groups : Methanamine’s primary amine functionality could enable hydrogen bonding, whereas Meperidine’s ester group is critical for opioid receptor interaction .

Biological Activity

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its biological properties, synthesis methods, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyDescription
CAS No. 1185300-51-9
Molecular Formula C11H23ClN2
Molecular Weight 218.77 g/mol
IUPAC Name (1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride
InChI Key MURDYZPKRQCUPU-UHFFFAOYSA-N
Pictograms Irritant

The dihydrochloride form enhances solubility and stability, making it suitable for various biological assays and applications in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate biological pathways by binding to various molecular targets, influencing downstream signaling cascades. Notably, it has been studied for its effects on the histamine H1 receptor, where its binding kinetics suggest a prolonged residence time, potentially enhancing therapeutic efficacy .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions like diabetes and obesity .
  • Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.

Case Studies

  • Histamine H1 Receptor Binding Study : A study demonstrated that this compound binds effectively to the histamine H1 receptor, with a binding affinity that suggests it could be developed into an antihistaminic agent .
  • Metabolic Pathway Influence : In animal models, the compound was shown to affect glucose metabolism positively by modulating enzyme activity related to gluconeogenesis . This suggests potential applications in managing metabolic disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Reductive Amination : This involves the reaction of cyclopentanone with piperidine derivatives followed by reduction using agents like sodium borohydride.
  • Substitution Reactions : Utilizing various electrophiles to modify the piperidine ring can yield high-purity products suitable for biological testing .

Applications in Research and Medicine

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting neurological disorders.
  • Research Tool : Its ability to modulate receptor activity makes it useful in pharmacological studies aimed at understanding receptor dynamics and drug interactions .

Q & A

Q. What challenges arise during process scale-up, and how are they mitigated?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with continuous crystallization (MSMPR crystallizers).
  • Salt dissociation : Monitor pH during HCl addition to avoid freebase precipitation.
  • Analytical transfer : Validate HPLC methods per ICH Q2(R1) for GMP compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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